molecular formula C16H15N5O B2939349 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034504-91-9

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2939349
CAS No.: 2034504-91-9
M. Wt: 293.33
InChI Key: HUZAPTXZCUSYKK-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazine-pyrazole hybrid scaffold linked via an ethyl chain. This structural motif combines aromatic heterocycles (pyrazine and pyrazole) with a benzamide group, which is often associated with pharmacological relevance due to its hydrogen-bonding capacity and metabolic stability. The compound’s synthesis typically involves coupling reactions between pyrazine-containing intermediates and functionalized benzoyl chlorides, followed by purification via chromatography or crystallization.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-8,10,12H,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZAPTXZCUSYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrazine ring. The final step involves the coupling of the pyrazole-pyrazine intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of catalysts such as iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole and pyrazine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences: Replaces the pyrazine-pyrazole-ethyl chain with a hydroxy-1,1-dimethylethyl group.
  • Functional Implications : The N,O-bidentate directing group in this compound enhances its utility in metal-catalyzed C–H bond functionalization reactions, unlike the pyrazine-pyrazole derivative, which is more likely optimized for biological interactions .
  • Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the multi-step heterocyclic assembly required for the target compound.

Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide)

  • Structural Differences : Substitutes the pyrazine-pyrazole system with a nitro-thiazole ring. The nitro group confers redox activity, while the thiazole ring enhances antiparasitic activity.
  • Pharmacological Profile : Nitazoxanide is a broad-spectrum antiparasitic agent, whereas the pyrazine-pyrazole benzamide’s biological activity (unreported in evidence) may differ due to distinct electronic and steric properties .
  • Synthetic Route : Involves nitration and thiazole ring formation, differing from the pyrazine-based coupling steps in the target compound’s synthesis.

Fluorinated Pyrazine-Benzamide Derivatives (e.g., EP 3 532 474 B1)

  • Structural Differences : Incorporate trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)benzamide) and cyclohexyl/oxadiazole substituents. Fluorine atoms increase lipophilicity and metabolic stability.
  • Functional Impact : The trifluoromethyl groups enhance membrane permeability and binding affinity to hydrophobic targets, as seen in antiviral or anticancer applications. The target compound’s pyrazine-pyrazole system may offer unique π-stacking interactions absent in fluorinated analogs .
  • Synthesis: Utilizes fluorinated building blocks and multi-step heterocyclization (e.g., oxadiazole formation via reaction with hydroxylamine), highlighting divergent strategies compared to non-fluorinated benzamides .

Imidazole-Based Benzamides (e.g., 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide)

  • Structural Differences: Replaces pyrazine-pyrazole with an imidazole ring and ureido group.
  • Pharmacological Relevance : Imidazole derivatives often target enzymes like cytochrome P450 or kinases. The target compound’s pyrazine-pyrazole system may exhibit different selectivity profiles due to altered electronic environments .

Key Comparative Data

Compound Core Structure Key Substituents Functional Properties
Target Compound Benzamide + pyrazine-pyrazole Ethyl linker Potential bioactivity, π-stacking
Nitazoxanide Benzamide + nitro-thiazole Acetolyloxy, nitro Antiparasitic, redox-active
Fluorinated Derivatives Trifluoromethyl-benzamide CF₃, oxadiazole Enhanced lipophilicity, stability
Imidazole-Benzamide (3d) Benzamide + imidazole-ureido Isopropylureido Hydrogen bonding, enzyme inhibition

Research Findings and Implications

  • Structural Analysis : The pyrazine-pyrazole system in the target compound provides a rigid, planar structure conducive to binding aromatic pockets in biological targets, unlike the flexible hydroxyethyl or ureido groups in analogs .
  • Synthetic Challenges : Fluorinated derivatives require specialized reagents (e.g., trifluoromethylating agents), whereas the target compound’s synthesis may face hurdles in regioselective pyrazole functionalization .
  • Biological Potential: While Nitazoxanide’s nitro-thiazole group drives antiparasitic activity, the target compound’s pyrazine-pyrazole motif could be optimized for kinase inhibition or antimicrobial applications, pending experimental validation.

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole moiety linked to a benzamide, which is known for its diverse biological activities. The molecular formula is C14H16N4C_{14}H_{16}N_{4}, and its systematic name highlights its unique functional groups.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The pyrazole ring is known to modulate various signaling pathways, potentially leading to:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation.
  • Receptor Modulation : It can act as a modulator for receptors that influence inflammatory responses.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, several studies have reported on pyrazole derivatives showing significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CA54926.00

These findings suggest that this compound could potentially exhibit similar effects, warranting further investigation into its anticancer properties .

Anti-inflammatory Activity

The pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that compounds with similar structural features can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives against cancer cell lines, revealing that modifications in the pyrazole structure significantly influenced their cytotoxicity . The study highlighted the importance of the benzamide group in enhancing biological activity.
  • In Vivo Studies : Research involving animal models demonstrated that pyrazole-based compounds could reduce tumor size and inhibit metastasis, confirming their potential as therapeutic agents in oncology .

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